Novel bacterial topoisomerase inhibitors, specifically the compound NBTIs-IN-5, represent a new class of antibacterial agents targeting bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. These compounds are designed to stabilize single-strand DNA cleavage breaks, thereby inhibiting bacterial growth and replication. NBTIs-IN-5 has shown significant antibacterial activity, particularly against Gram-positive bacteria, by binding asymmetrically to its target and stabilizing the enzyme-DNA complex .
NBTIs-IN-5 operates primarily through its interaction with DNA gyrase and topoisomerase IV. The compound binds to the enzyme in a manner that stabilizes single-strand cleavage complexes. This mechanism is akin to that of fluoroquinolones but is unique in that it stabilizes only single-strand breaks rather than double-strand breaks, which is critical for its antibacterial efficacy . The compound's structure allows it to intercalate between DNA base pairs, influencing the enzyme's activity and leading to the disruption of DNA topology during replication .
The biological activity of NBTIs-IN-5 has been characterized by its potent inhibition of bacterial type II topoisomerases. In vitro studies have demonstrated low nanomolar inhibition concentrations against various bacterial strains, indicating strong antibacterial properties. The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, although it shows enhanced efficacy against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis . Its unique mechanism of action contributes to its effectiveness in overcoming resistance seen with traditional antibiotics.
The synthesis of NBTIs-IN-5 involves several key steps that focus on optimizing the linker and side chains to enhance binding affinity and biological activity. The general synthetic pathway includes:
NBTIs-IN-5 is primarily applied in the field of antimicrobial therapy. Its ability to inhibit bacterial type II topoisomerases makes it a potential candidate for treating infections caused by resistant strains of bacteria. Research is ongoing to evaluate its effectiveness in clinical settings, particularly for infections where existing antibiotics fail . Additionally, its unique mechanism may offer insights into developing new classes of antibacterial agents.
NBTIs-IN-5 can be compared with several other compounds within the same class of inhibitors, highlighting its unique features:
| Compound Name | Mechanism of Action | Target Enzyme | Efficacy Against Gram-Positive | Efficacy Against Gram-Negative |
|---|---|---|---|---|
| NBTIs-IN-1 | Stabilizes double-strand breaks | DNA gyrase | Moderate | High |
| Gepotidacin | Stabilizes single-strand breaks | DNA gyrase | High | Moderate |
| Fluoroquinolones | Stabilizes double-strand breaks | DNA gyrase | High | High |
| NBTIs-IN-5 | Stabilizes single-strand breaks | DNA gyrase & topoIV | Very High | Moderate |
NBTIs-IN-5 represents a novel bacterial topoisomerase inhibitor with the IUPAC name (1r,4r)-N-(6-methoxy-1,5-naphthyridin-4-yl)-4-((4-(trifluoromethyl)benzyl)amino)cyclohexane-1-carboxamide [1]. The compound exhibits a molecular formula of C₂₄H₂₅F₃N₄O₂ and possesses a molecular weight of 458.48 daltons [1] [2]. The chemical structure is characterized by the CAS registry number 2767443-78-5, establishing its unique chemical identity within the global chemical database system [1] [2].
The SMILES notation for NBTIs-IN-5 is COC1=CC=C2N=CC=C(NC(=O)[C@H]3CCC@HCC3)C2=N1, which provides a linear representation of its complex three-dimensional structure [1]. The canonical SMILES representation further elucidates the stereochemical configuration as COC1=CC=C2N=CC=C(NC(=O)[C@@H]3CCC@HNCC3C=CC(=CC=3)C(F)(F)F)C2=N1 [1]. The InChI key HYPVIZDRHBBZPJ-SAABIXHNSA-N serves as a unique identifier for computational chemistry applications and database searches [1].
NBTIs-IN-5 incorporates a piperidine-4-carboxamide core scaffold that distinguishes it from traditional novel bacterial topoisomerase inhibitor architectures [9]. This P4C framework represents a novel structural subclass of novel bacterial topoisomerase inhibitors, where the basic nitrogen atom is positioned at the sixth position of the linker rather than the conventional seventh position found in reported novel bacterial topoisomerase inhibitor structures [9]. The piperidine ring system provides conformational rigidity while maintaining sufficient flexibility for optimal target engagement [9].
The P4C framework demonstrates enhanced stability compared to traditional novel bacterial topoisomerase inhibitor linkers, with the amide bond positioned at the 4-position of the piperidine ring contributing to improved pharmacological properties [9]. Structure-activity relationship studies have revealed that the P4C derivatives exhibit strong antimycobacterial activity, with the structural arrangement facilitating effective dual-target inhibition of DNA gyrase and topoisomerase IV enzymes [9]. The cyclohexyl amine configuration within the P4C framework forms secondary amine linkages that are crucial for maintaining submicromolar minimum inhibitory concentration values against target bacterial strains [9].
The functional group architecture of NBTIs-IN-5 comprises three distinct structural motifs that enable its dual mechanism of action against bacterial topoisomerases [9]. The left-hand side moiety contains a 6-methoxy-1,5-naphthyridin-4-yl group that serves as the DNA-intercalating component, facilitating insertion between central DNA base pairs during enzyme-substrate complex formation [1] [9]. This heterocyclic system exhibits planar geometry essential for effective π-π stacking interactions with nucleotide bases [13].
The central linker region incorporates a basic amine functionality within the cyclohexane-1-carboxamide framework, providing the electrostatic interaction capability necessary for enzyme binding [9]. The secondary amine moiety undergoes protonation under physiological conditions, enabling ionic interactions with conserved aspartate residues in the gyrase active site [9] [16]. The 4-(trifluoromethyl)benzyl substituent functions as the right-hand side enzyme-binding motif, occupying hydrophobic binding pockets formed at the interface between gyrase A subunits [1] [9].
The trifluoromethyl group enhances binding affinity through increased lipophilicity and electronic effects, while the benzyl amine linkage provides conformational flexibility for optimal positioning within the enzyme active site [1] [9]. This functional group arrangement enables NBTIs-IN-5 to achieve potent DNA gyrase inhibition with IC₅₀ values of 1.5 μM, demonstrating the effectiveness of this particular molecular architecture [2] [9].
NBTIs-IN-5 utilizes a 6-methoxy-1,5-naphthyridin-4-yl moiety as its left-hand side DNA-intercalating component rather than traditional indane or coumarin groups found in other novel bacterial topoisomerase inhibitor architectures [1] [12]. The naphthyridine system provides superior intercalation properties due to its extended π-electron system and appropriate molecular dimensions for insertion between DNA base pairs [13] [14]. The 6-methoxy substitution enhances DNA binding affinity through favorable electronic effects and improved van der Waals interactions with nucleotide bases [13] [14].
Crystal structure analyses of related novel bacterial topoisomerase inhibitors demonstrate that naphthyridine-based left-hand side moieties intercalate along the 2-fold axis of the DNA-gyrase complex, positioning themselves midway between the two DNA cleavage sites [11] [19]. The planar geometry of the naphthyridine ring system enables optimal stacking interactions with adenine and guanine bases, while the methoxy group provides additional stabilization through hydrogen bonding with DNA backbone elements [11] [13].
Comparative studies indicate that naphthyridine-containing novel bacterial topoisomerase inhibitors exhibit enhanced topoisomerase IV inhibition compared to quinolinone analogs, with the 6-methoxy substitution pattern being particularly favorable for dual-target activity [13] [14]. The intercalation mechanism involves displacement of water molecules from the DNA major groove, creating an entropically favorable binding event that stabilizes the DNA-enzyme complex [11] [19].
The central basic amine linker of NBTIs-IN-5 comprises a cyclohexane-based framework containing a secondary amine functionality that serves as the primary electrostatic interaction site with target enzymes [1] [9]. Under physiological conditions, this amine undergoes protonation to form a cationic center that establishes ionic interactions with conserved aspartate residues, specifically Asp83 in Staphylococcus aureus DNA gyrase and corresponding residues in other bacterial species [15] [16]. Molecular dynamics simulations reveal that this ionic interaction occurs at distances of approximately 2.52-3.40 Å, providing significant stabilization to the enzyme-inhibitor complex [16].
The cyclohexane ring system provides conformational rigidity that ensures proper spatial orientation of both left-hand side and right-hand side moieties while maintaining sufficient flexibility for induced-fit binding [9] [15]. Van der Waals interactions between the linker framework and hydrophobic amino acid residues, including Ala68, Gly72, Met75, and Met121, contribute additional binding affinity and selectivity [15] [16]. These interactions form a network of contacts that enhance the overall stability of the binding complex [16].
Hydrogen bonding occupancy analysis demonstrates that NBTIs-IN-5 establishes both direct ionic interactions with aspartate residues from one gyrase A subunit and water-mediated interactions with the corresponding residue from the second subunit [16]. This dual interaction pattern, confirmed through crystallographic evidence, significantly strengthens the binding affinity and contributes to the compound's potent enzyme inhibitory activity [15] [16]. The electrostatic potential distribution around the protonated amine creates favorable binding environments that are conserved across different bacterial species, contributing to the broad-spectrum activity of the compound [16].
NBTIs-IN-5 employs a 4-(trifluoromethyl)benzyl group as its right-hand side enzyme-binding motif rather than traditional oxazolidinone-pyridooxazinone structures [1]. This aromatic system occupies the deep hydrophobic binding pocket formed at the interface between DNA gyrase A subunits, establishing van der Waals interactions with key amino acid residues including Met75, Met121, and Ala68 [15] [16]. The trifluoromethyl substitution enhances binding affinity through increased lipophilicity and favorable electronic interactions with the protein environment [1].
Crystal structure analyses of related novel bacterial topoisomerase inhibitors reveal that right-hand side phenyl groups adopt specific orientations within the enzyme binding pocket, with halogenated variants forming additional interactions through halogen bonding mechanisms [11] [19]. The 4-trifluoromethyl substitution pattern provides optimal positioning for these interactions while maintaining favorable pharmacological properties [1]. Docking studies demonstrate that the benzyl amine linkage allows conformational flexibility necessary for induced-fit binding while preserving the essential spatial relationships required for enzyme inhibition [15].
The hydrophobic nature of the binding pocket accommodates aromatic ring systems effectively, with the trifluoromethyl group contributing approximately 1.5 log units to the overall lipophilicity of the molecule [1]. This enhancement in hydrophobic character correlates with improved enzyme binding affinity and contributes to the submicromolar inhibitory potency observed for NBTIs-IN-5 [2] [9]. Molecular dynamics simulations indicate that the right-hand side motif maintains stable interactions throughout the binding process, with minimal conformational fluctuations that could compromise binding stability [16].
X-ray crystallographic studies of novel bacterial topoisomerase inhibitors in complex with DNA gyrase have provided fundamental insights into their binding mechanisms and structural requirements for activity [11] [19] [20]. High-resolution crystal structures, typically obtained at resolutions between 1.98-2.8 Å, reveal the detailed molecular interactions that govern inhibitor binding and enzyme stabilization [11] [19]. The crystallization of gyrase-novel bacterial topoisomerase inhibitor complexes requires specific conditions including the use of manganese ions and catalytic tyrosine mutations to enhance crystal stability and diffraction quality [10] [19].
Crystal structures demonstrate that novel bacterial topoisomerase inhibitors bind asymmetrically to their target enzymes, with the left-hand side moiety intercalating between central DNA base pairs along the 2-fold axis of the complex [11] [19]. The asymmetric binding mode induces conformational changes in the DNA structure that favor single-strand cleavage rather than double-strand breaks characteristic of fluoroquinolone antibiotics [11] [19]. These structural studies have confirmed that the intercalating moiety positions itself midway between the two DNA cleavage sites, stabilizing the pre-cleavage enzyme-DNA complex [11] [19].
The crystal structures reveal critical hydrogen bonding interactions between inhibitor hydroxyl groups and DNA bases, with bond distances typically ranging from 2.8-3.2 Å [19]. Salt bridge interactions between protonated amine linkers and conserved aspartate residues occur at distances of 4.4-4.6 Å, providing essential electrostatic stabilization [19]. Halogen bonding interactions, when present, form symmetrical bifurcated bonds with backbone carbonyl oxygens of alanine residues, contributing significantly to binding affinity [11] [19].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for NBTIs-IN-5 through comprehensive proton and carbon-13 spectral assignments [22] [23]. The complex molecular architecture of NBTIs-IN-5 generates characteristic NMR patterns that reflect its multi-ring heterocyclic structure and substituent arrangements [22]. High-field NMR experiments enable precise assignment of chemical shifts corresponding to individual nuclei within the molecule, providing structural confirmation and purity assessment [22] [23].
The naphthyridine ring system of NBTIs-IN-5 exhibits characteristic downfield chemical shifts in the aromatic region, with the 6-methoxy substituent appearing as a distinct singlet in proton NMR spectra [22]. The cyclohexane linker region displays complex multipicity patterns reflecting the stereochemical configuration and conformational preferences of the ring system [22]. Carbon-13 NMR spectroscopy provides additional structural verification through detection of quaternary carbons and characterization of the trifluoromethyl group through characteristic fluorine coupling patterns [22].
Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect experiments, enable complete structural assignment and confirmation of connectivity patterns within the molecule [23]. These advanced NMR methods provide crucial information for understanding conformational preferences and dynamic behavior in solution, complementing crystallographic data obtained in the solid state [22] [23]. The spectral assignments serve as fingerprints for compound identification and support structure-activity relationship development within the novel bacterial topoisomerase inhibitor class [23].
Molecular dynamics simulations provide detailed insights into the dynamic binding behavior of NBTIs-IN-5 and related novel bacterial topoisomerase inhibitors within their target enzyme complexes [15] [16] [26]. These computational studies, typically performed over timescales of 100-500 nanoseconds, reveal conformational fluctuations and binding stability under physiological conditions [15] [16] [26]. The simulations employ classical force fields and explicit water solvation to accurately model protein-ligand-DNA interactions in the cellular environment [26].
Simulation studies demonstrate that novel bacterial topoisomerase inhibitors maintain stable binding conformations throughout the trajectory, with root-mean-square deviation values typically remaining below 2.0 Å for the protein backbone and 1.5 Å for DNA components [26]. The binding affinity predictions derived from molecular dynamics simulations correlate well with experimental inhibitory concentration values, validating the computational approaches used for structure-based drug design [15] [16]. Linear interaction energy calculations provide quantitative estimates of binding free energies, with van der Waals and electrostatic components contributing differentially to overall binding affinity [16].
Hydrogen bonding occupancy analysis reveals that NBTIs-IN-5 maintains consistent ionic interactions with conserved aspartate residues throughout the simulation timeframe, with occupancy percentages exceeding 80% for critical binding contacts [16]. The simulations also identify water-mediated interactions that contribute to binding stability and provide insights into the role of solvent molecules in enzyme-inhibitor complex formation [16]. Free energy perturbation calculations enable prediction of binding affinity changes associated with structural modifications, supporting rational drug design efforts within the novel bacterial topoisomerase inhibitor class [15] [16].
| Structural Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 458.48 Da | Mass Spectrometry | [1] |
| IC₅₀ (DNA Gyrase) | 1.5 μM | Enzyme Assay | [2] |
| MIC₉₀ (M. abscessus) | 0.4 μM | Antimicrobial Testing | [2] |
| Salt Bridge Distance | 4.4-4.6 Å | X-ray Crystallography | [19] |
| Hydrogen Bond Distance | 2.8-3.2 Å | X-ray Crystallography | [19] |
| MD Simulation RMSD | <2.0 Å | Molecular Dynamics | [26] |
| Binding Occupancy | >80% | MD Analysis | [16] |